

Application Notes and Protocols for AF 430 Hydrazide in Flow Cytometry

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Compound of Interest

Compound Name: AF 430 hydrazide

Cat. No.: B12376060

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Audience: Researchers, scientists, and drug development professionals.

Introduction

AF 430 hydrazide is a fluorescent labeling reagent that is highly valuable for the detection and characterization of glycoproteins in flow cytometry. This dye possesses a hydrazide functional group that specifically reacts with aldehyde groups. In the context of cellular analysis, these aldehyde groups can be generated on cell surface glycans through mild oxidation, providing a robust method for labeling and subsequently analyzing cell populations based on their glycosylation status.

AF 430 is a coumarin dye with an excitation maximum around 430 nm and an emission maximum at approximately 542 nm.^{[1][2]} Its large Stokes shift of 112 nm makes it particularly suitable for multicolor flow cytometry experiments, as it minimizes spectral overlap with other commonly used fluorophores.^[2] The fluorescence of AF 430 is stable across a broad pH range and it can be effectively excited by the 405 nm violet laser, which is a standard component of most modern flow cytometers.^[2]

The labeling principle involves two main steps. First, the cis-diol groups present in the sugar moieties of glycoproteins, particularly in sialic acid residues, are oxidized using sodium meta-periodate (NaIO₄). This reaction cleaves the carbon-carbon bond of the diol, resulting in the formation of two reactive aldehyde groups.^{[3][4]} Subsequently, the hydrazide group of the AF 430 dye reacts with these aldehydes to form a stable covalent hydrazone bond, effectively tagging the glycoproteins with a fluorescent label.^{[1][3]} This method is advantageous for

labeling cell surface glycoproteins as the glycosylation sites are often located away from the protein's active sites, minimizing functional disruption.[3]

These application notes provide detailed protocols for the labeling of cell surface glycoproteins on live cells with **AF 430 hydrazide** for subsequent analysis by flow cytometry.

Data Presentation

Table 1: Spectral Properties of **AF 430 Hydrazide**

Property	Value	Reference
Excitation Maximum	430 nm	[1][2]
Emission Maximum	542 nm	[1][2]
Stokes Shift	112 nm	[2]
Common Laser Line	405 nm	[2]
Quantum Yield	High in aqueous solution	[2]
pH Sensitivity	Independent (pH 4-10)	[2]

Table 2: Recommended Reagent Concentrations for Cell Labeling

Reagent	Stock Concentration	Working Concentration	Purpose
Sodium meta-periodate (NaIO ₄)	20 mM in PBS	1-2 mM in PBS	Oxidation of glycans
AF 430 Hydrazide	10 mM in DMSO	10-50 µM in PBS (pH 6.5)	Fluorescent labeling
Aniline (optional catalyst)	1 M in DMSO	10 mM in PBS (pH 6.5)	Accelerate hydrazone formation
Glycine or BSA	100 mM in PBS	10 mM in PBS	Quenching of unreacted aldehydes

Experimental Protocols

Protocol 1: Labeling of Cell Surface Glycoproteins on Live Cells for Flow Cytometry

This protocol describes the labeling of cell surface glycans on live cells in suspension.

Materials:

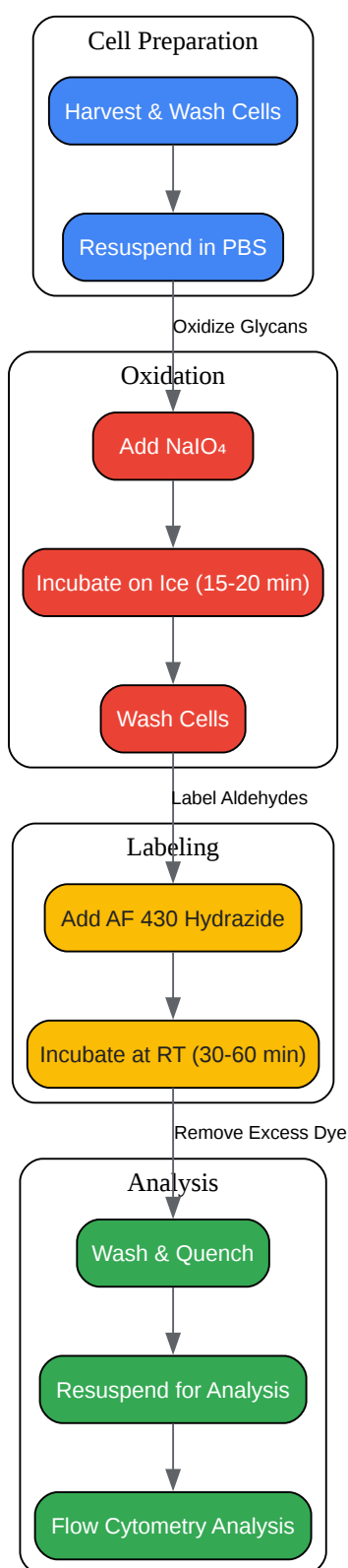
- Cells in suspension (e.g., harvested adherent cells or suspension cell line)
- Phosphate-Buffered Saline (PBS), Ca^{2+} / Mg^{2+} free
- Sodium meta-periodate (NaIO_4)
- **AF 430 Hydrazide**
- Dimethyl sulfoxide (DMSO)
- Aniline (optional)
- Bovine Serum Albumin (BSA) or Glycine
- Flow cytometry tubes
- Flow cytometer with a 405 nm laser

Procedure:

- Cell Preparation:
 - Harvest cells and wash them twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
 - Resuspend the cell pellet in ice-cold PBS to a concentration of $1-5 \times 10^6$ cells/mL.
- Oxidation of Cell Surface Glycans:
 - Prepare a fresh 20 mM stock solution of NaIO_4 in PBS.

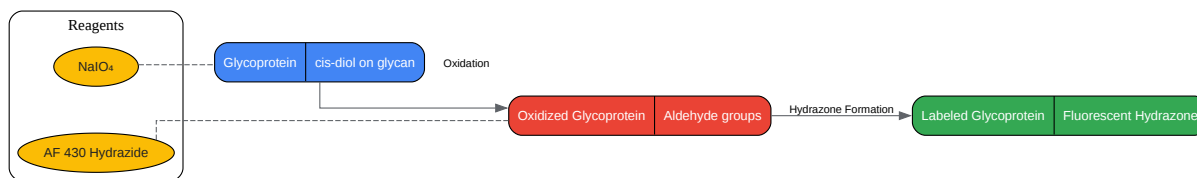
- Add the NaIO_4 stock solution to the cell suspension to a final concentration of 1-2 mM.
- Incubate the cells on ice for 15-20 minutes, protected from light.
- Wash the cells twice with ice-cold PBS to remove excess NaIO_4 .
- Labeling with **AF 430 Hydrazide**:
 - Prepare a 10-50 μM working solution of **AF 430 hydrazide** in PBS (pH adjusted to 6.5). If using aniline as a catalyst, add it to this solution to a final concentration of 10 mM.
 - Resuspend the oxidized cell pellet in the **AF 430 hydrazide** solution.
 - Incubate for 30-60 minutes at room temperature, protected from light.
- Quenching and Washing:
 - Wash the cells twice with PBS containing 1% BSA to remove unreacted **AF 430 hydrazide**.
 - To quench any unreacted aldehyde groups, resuspend the cells in PBS containing 10 mM glycine or 1% BSA and incubate for 5-10 minutes at room temperature.
 - Wash the cells one final time with PBS containing 1% BSA.
- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA and 2 mM EDTA).
 - Analyze the cells on a flow cytometer using a 405 nm laser for excitation and a standard filter set for green/yellow emission (e.g., 550/30 nm bandpass filter).
 - Include appropriate controls, such as unstained cells and cells treated with **AF 430 hydrazide** without prior oxidation, to set up compensation and gates.

Visualizations



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Caption: Experimental workflow for labeling cell surface glycoproteins with **AF 430 hydrazide**.



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Caption: Chemical pathway for labeling glycoproteins with **AF 430 hydrazide**.

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